molecular formula C22H36O5 B12096221 [5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate

[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate

Cat. No.: B12096221
M. Wt: 380.5 g/mol
InChI Key: GAPINCSXTLCIPV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Aphidicolin-17-monoacetate can be synthesized through the acetylation of aphidicolin. The process involves reacting aphidicolin with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields aphidicolin-17-monoacetate as the primary product .

Industrial Production Methods: Industrial production of aphidicolin-17-monoacetate involves large-scale fermentation of Tolypocladium inflatum. The fungus is cultured under controlled conditions to maximize the yield of aphidicolin, which is then chemically modified to produce aphidicolin-17-monoacetate .

Chemical Reactions Analysis

Types of Reactions: Aphidicolin-17-monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aphidicolin-17-monoacetate has several scientific research applications:

Mechanism of Action

Aphidicolin-17-monoacetate exerts its effects by inhibiting DNA polymerase, specifically DNA polymerase alpha, delta, and epsilon. This inhibition prevents the elongation of the DNA strand during replication, effectively halting cell division. The compound binds to the active site of the enzyme, blocking its catalytic activity and thus interfering with DNA synthesis .

Comparison with Similar Compounds

Uniqueness: Aphidicolin-17-monoacetate is unique due to its specific acetylation at the 17th position, which enhances its stability and biological activity compared to other derivatives. Its selective inhibition of DNA polymerase makes it a valuable tool in biochemical and medical research .

Properties

IUPAC Name

[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPINCSXTLCIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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